molecular formula C₁₅H₂₆N₂O₄ B1146469 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir CAS No. 1052063-37-2

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

Cat. No. B1146469
M. Wt: 298.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to Oseltamivir, such as the key intermediate ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, involves a multi-step reaction starting from naturally occurring compounds like (-)-shikimic acid. This process involves esterification, ketalization, mesylation, and transketalization reactions to introduce the desired side chains and achieve the specific stereochemistry required for antiviral activity (Ji, 2003).

Scientific Research Applications

Oseltamivir Resistance and Influenza Management

Neuraminidase Inhibitor Resistance : Oseltamivir, part of the neuraminidase inhibitors class, plays a crucial role in influenza management. However, the emergence of resistance, particularly in specific influenza strains (e.g., H275Y A(H1N1)), poses significant challenges. Continuous surveillance and molecular techniques improvement are critical for detecting and understanding resistant virus strains, which can influence treatment strategies and public health policies (Lee & Hurt, 2018).

Environmental Impact and Resistance Development

Environmental Concerns : The environmental persistence of Oseltamivir's active metabolite, oseltamivir carboxylate (OC), raises concerns about resistance development in natural influenza reservoirs, such as dabbling ducks. OC's presence in aquatic environments could contribute to resistance in wild birds, potentially affecting human health through transmission of resistant viruses (Järhult, 2012).

Pharmacokinetics and Drug Monitoring

Pharmacokinetic Insights : Understanding Oseltamivir's pharmacokinetic properties is essential for optimizing its therapeutic efficacy. This includes considerations for dosage adjustments based on renal function and body mass to ensure therapeutic concentrations are achieved promptly, especially in the context of influenza treatment (Jones, 2020).

Antiviral Strategies in Influenza and Beyond

Combination Therapies and Novel Antivirals : Research indicates the potential for combination therapies involving Oseltamivir and other antivirals to enhance treatment efficacy and mitigate resistance. The exploration of novel antiviral agents, including those targeting the influenza virus polymerase complex, is vital for expanding treatment options and addressing the limitations of current antiviral drugs (Hayden & Shindo, 2019).

properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18)/t9?,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBSYTVGZEABZ-IPCIMUCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir

CAS RN

1052063-37-2
Record name 3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) oseltamivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1052063372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DES(1-ETHYLPROPOXY)-3-(1-METHYLPROPOXY) OSELTAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/797W095L6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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